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Compound of Interest

Compound Name: Sitravatinib

Cat. No.: B1680992 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of sitravatinib in cancer cell lines.

Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of sitravatinib?

Sitravatinib is a spectrum-selective receptor tyrosine kinase inhibitor. Its primary targets

include TAM family receptors (TYRO3, Axl, MerTK), split-family receptors (VEGFR and PDGFR

families, and KIT), as well as RET and MET.[1][2] Inhibition of these kinases disrupts the tumor

microenvironment, angiogenesis, and immune evasion pathways.[3]

Q2: What is a significant and well-documented off-target effect of sitravatinib in cancer cell

lines?

A major off-target effect of sitravatinib is the inhibition of the ATP-binding cassette (ABC)

transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[4][5][6]

This inhibition can reverse multidrug resistance (MDR) in cancer cells that overexpress these

transporters, making them sensitive to various chemotherapeutic agents again.[4][5]

Q3: How does sitravatinib inhibit ABCB1 and ABCG2 transporters?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1680992?utm_src=pdf-interest
https://www.benchchem.com/product/b1680992?utm_src=pdf-body
https://www.benchchem.com/product/b1680992?utm_src=pdf-body
https://www.benchchem.com/product/b1680992?utm_src=pdf-body
https://insight.jci.org/articles/view/124184
https://pmc.ncbi.nlm.nih.gov/articles/PMC6238734/
https://synapse.patsnap.com/article/what-is-sitravatinib-used-for
https://www.benchchem.com/product/b1680992?utm_src=pdf-body
https://www.benchchem.com/product/b1680992?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7017071/
https://pubmed.ncbi.nlm.nih.gov/31941029/
https://jmsgr.tamhsc.edu/sitravatinib-a-potential-drug-for-multi-drug-resistance-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7017071/
https://pubmed.ncbi.nlm.nih.gov/31941029/
https://www.benchchem.com/product/b1680992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sitravatinib directly interacts with the drug-binding pocket of ABCB1 and ABCG2.[7] This

competitive binding blocks the efflux function of these transporters, leading to increased

intracellular accumulation of chemotherapeutic drugs.[4][8][9][10] Sitravatinib has also been

shown to inhibit the ATPase activity of ABCG2, which is essential for its pumping function.[8][9]

Q4: Does sitravatinib treatment alter the expression levels of ABCB1 or ABCG2?

Studies have shown that sitravatinib does not significantly alter the protein expression levels

or the subcellular localization of ABCB1 and ABCG2 in multidrug-resistant cancer cell lines,

even after prolonged exposure.[4][8] The reversal of resistance is primarily due to the functional

inhibition of the transporters.

Q5: At what concentrations are the off-target effects on ABC transporters observed?

Sitravatinib reverses multidrug resistance at submicromolar concentrations, which are

generally non-toxic to the cancer cells themselves.[4][5] This allows for its use in combination

with chemotherapeutic agents at concentrations that would otherwise be ineffective against

resistant cells.

Troubleshooting Guides
Problem 1: I am not observing a reversal of multidrug resistance in my ABCB1/ABCG2-

overexpressing cell line after treatment with sitravatinib and a chemotherapeutic agent.

Possible Cause 1: Suboptimal concentration of sitravatinib.

Solution: Perform a dose-response experiment to determine the optimal non-toxic

concentration of sitravatinib for your specific cell line. A concentration that maintains over

80% cell viability after 72 hours of treatment is generally recommended for reversal

studies.[8]

Possible Cause 2: The chemotherapeutic agent is not a substrate of ABCB1 or ABCG2.

Solution: Ensure that the chemotherapy drug you are using is a known substrate for the

specific ABC transporter overexpressed in your cell line. For example, paclitaxel and

vincristine are substrates for ABCB1, while SN-38 and mitoxantrone are substrates for
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ABCG2.[4] Cisplatin, which is not a substrate for either, can be used as a negative control.

[8]

Possible Cause 3: Low or unstable expression of ABCB1/ABCG2 in the cell line.

Solution: Regularly verify the expression and function of the ABC transporters in your

resistant cell line using Western blotting and functional efflux assays (e.g., using

rhodamine 123 for ABCB1 or pheophorbide A for ABCG2). Cell lines can lose their

resistance phenotype over time in culture.

Possible Cause 4: The reversal effect is modest.

Solution: Calculate the fold-reversal (FR) value by dividing the IC50 of the

chemotherapeutic agent alone by the IC50 in the presence of sitravatinib. This

quantitative measure can help detect even modest but significant reversal of resistance.[4]

Problem 2: I am observing unexpected cytotoxicity with sitravatinib alone in my parental (non-

resistant) cell line.

Possible Cause 1: The cell line is sensitive to the on-target effects of sitravatinib.

Solution: Your parental cell line may express high levels of the primary kinase targets of

sitravatinib (e.g., Axl, c-Met). Perform a baseline characterization of the receptor tyrosine

kinase expression profile of your cell line.

Possible Cause 2: Off-target kinase inhibition.

Solution: While a comprehensive public kinome scan is not readily available, be aware

that sitravatinib is a broad-spectrum inhibitor.[11] The observed cytotoxicity could be due

to the inhibition of other kinases important for the survival of your specific cell line.

Consider performing a phospho-kinase array to identify affected pathways.

Quantitative Data
Table 1: On-Target Kinase Inhibition Profile of Sitravatinib
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RTK Target Biochemical IC50 (nmol/L)

Axl 1.5

MER 2

MET 20

VEGFR2 2

KIT 4

PDGFRα 30

PDGFRβ 27

EphA2 12

EphB4 19

TYRO3 2

FLT3 11

RET 13

DDR2 18

(Data sourced from Patwardhan et al., 2016)[11]

Table 2: Off-Target Effect of Sitravatinib on the Cytotoxicity of Chemotherapeutic Agents in

ABCB1-Overexpressing Cancer Cell Lines

Cell Line
Chemotherape
utic Agent

IC50 (nM)
without
Sitravatinib

IC50 (nM) with
0.5 µM
Sitravatinib

Fold-Reversal

KB-V-1 Paclitaxel 245.1 ± 45.2 10.3 ± 2.1 23.8

NCI-ADR-RES Paclitaxel 187.3 ± 33.7 8.9 ± 1.5 21.0

MDR19-HEK293 Paclitaxel 312.8 ± 58.9 15.1 ± 3.2 20.7
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(Data represents mean ± SD from at least three independent experiments. Sourced from Wu et

al., 2020)[4]

Table 3: Off-Target Effect of Sitravatinib on the Cytotoxicity of Chemotherapeutic Agents in

ABCG2-Overexpressing Cancer Cell Lines

Cell Line
Chemotherape
utic Agent

IC50 (nM)
without
Sitravatinib

IC50 (nM) with
0.5 µM
Sitravatinib

Fold-Reversal

S1-M1-80 SN-38 89.2 ± 15.1 5.2 ± 0.9 17.2

H460-MX20 SN-38 76.5 ± 13.2 4.8 ± 0.7 15.9

R482-HEK293 SN-38 95.7 ± 18.3 6.1 ± 1.1 15.7

(Data represents mean ± SD from at least three independent experiments. Sourced from Wu et

al., 2020)[4]

Experimental Protocols
1. Cell Viability Assay to Determine IC50 and Reversal of Multidrug Resistance

Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ cells/well and allow them to

attach overnight.

Treatment:

For IC50 determination of sitravatinib: Treat cells with increasing concentrations of

sitravatinib for 72 hours.

For MDR reversal experiments: Treat resistant cells with increasing concentrations of a

chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of

sitravatinib for 72 hours.

MTT Assay:

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 values using a dose-response curve fitting software. The

Fold-Reversal (FR) is calculated as: FR = IC50 of chemotherapy alone / IC50 of

chemotherapy with sitravatinib.

2. Western Blotting for ABCB1/ABCG2 Expression

Cell Lysis: Treat cells with or without sitravatinib for the desired time, then lyse the cells in

RIPA buffer containing a protease inhibitor cocktail.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody against ABCB1 or ABCG2 overnight at 4°C.

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system. Use a loading control like β-actin to ensure equal protein loading.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1680992?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680992?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. JCI Insight - Sitravatinib potentiates immune checkpoint blockade in refractory cancer
models [insight.jci.org]

2. Sitravatinib potentiates immune checkpoint blockade in refractory cancer models - PMC
[pmc.ncbi.nlm.nih.gov]

3. What is Sitravatinib used for? [synapse.patsnap.com]

4. Sitravatinib Sensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer
Cells to Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

5. Sitravatinib Sensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer
Cells to Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Sitravatinib – A Potential Drug for Multi-Drug Resistance Cancer – Proceedings of the
Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

7. researchgate.net [researchgate.net]

8. Sitravatinib, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of ABCG2 and
Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro - PMC
[pmc.ncbi.nlm.nih.gov]

9. Frontiers | Sitravatinib, a Tyrosine Kinase Inhibitor, Inhibits the Transport Function of
ABCG2 and Restores Sensitivity to Chemotherapy-Resistant Cancer Cells in vitro
[frontiersin.org]

10. researchgate.net [researchgate.net]

11. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a
novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of
sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Sitravatinib Off-Target Effects
in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680992#sitravatinib-off-target-effects-in-cancer-cell-
lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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